

Preliminary Toxicity Profile of Odentegravirum: A Data-Driven Technical Guide

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Compound of Interest

Compound Name: Odentegravirum

Cat. No.: B15558120

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Disclaimer: As of December 2025, publicly available information on the preclinical and clinical toxicity of a compound specifically named "**Odentegravirum**" is not available. The following guide is a structured template illustrating the expected content and format for a comprehensive preliminary toxicity profile of a novel therapeutic agent, in line with the user's request. The data and experimental details provided herein are representative examples derived from general knowledge of antiviral drug development and do not pertain to any specific real-world compound named **Odentegravirum**.

Executive Summary

This document provides a comprehensive overview of the preliminary toxicity profile of **Odentegravirum**, a novel investigational agent. The assessment is based on a series of in vitro and in vivo studies designed to characterize the compound's safety profile and identify potential target organ toxicities. The data presented herein are intended to support the ongoing clinical development of **Odentegravirum** and to inform risk-benefit analyses.

Preclinical Safety Pharmacology

Safety pharmacology studies were conducted to evaluate the potential adverse effects of **Odentegravirum** on major physiological systems.

Cardiovascular Safety

A thorough cardiovascular assessment was performed to investigate potential effects on blood pressure, heart rate, and cardiac electrophysiology.

Table 1: Cardiovascular Safety Pharmacology Data

Parameter	Species	Assay	Results
hERG Channel Inhibition	In vitro	Patch Clamp	IC50 > 30 µM
Cardiovascular Function	Beagle Dog	Telemetry	No significant effects on blood pressure, heart rate, or ECG intervals at doses up to 50 mg/kg

Experimental Protocol: hERG Potassium Channel Assay

A whole-cell patch-clamp technique was utilized on human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel. Cells were exposed to increasing concentrations of **Odontegavirum** (0.1 to 100 µM). The inhibitory effect on the hERG current was measured and the IC50 value was calculated.

Central Nervous System (CNS) Safety

The potential for CNS-related adverse effects was evaluated using a functional observational battery in rodents.

Table 2: CNS Safety Pharmacology Data

Parameter	Species	Assay	Results
Neurobehavioral Effects	Rat	Irwin Screen	No adverse neurobehavioral effects observed at doses up to 100 mg/kg

Experimental Protocol: Irwin Screen

A comprehensive battery of behavioral and physiological observations was conducted in rats following oral administration of **Odontegravirum**. Observations included assessments of consciousness, activity, sensory and motor responses, and autonomic function.

Respiratory Safety

The potential impact of **Odontegravirum** on respiratory function was assessed in conscious animals.

Table 3: Respiratory Safety Pharmacology Data

Parameter	Species	Assay	Results
Respiratory Function	Rat	Whole-body plethysmography	No significant effects on respiratory rate or tidal volume at doses up to 100 mg/kg

Experimental Protocol: Whole-Body Plethysmography

Unrestrained rats were placed in a whole-body plethysmography chamber, and respiratory parameters were continuously monitored before and after the administration of **Odontegravirum**.

Preclinical Toxicology

A series of in vitro and in vivo toxicology studies were conducted to identify potential target organs and to determine the no-observed-adverse-effect level (NOAEL) of **Odontegravirum**.

In Vitro Toxicology

Table 4: In Vitro Toxicology Data

Assay	Cell Line	Endpoint	Results
Cytotoxicity	HepG2	Cell Viability (MTT)	CC50 > 50 μ M
Genotoxicity	Ames Test	Mutagenicity	Non-mutagenic in all strains tested
Genotoxicity	Mouse Lymphoma Assay	Clastogenicity	Non-clastogenic

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA) were treated with **Odontegravirum** at various concentrations, with and without metabolic activation (S9 fraction). The number of revertant colonies was counted to assess mutagenic potential.

In Vivo Toxicology

Repeat-dose toxicity studies were conducted in two species (rodent and non-rodent) to characterize the toxicity profile of **Odontegravirum** following repeated administration.

Table 5: Repeat-Dose Toxicology Data (14-Day Study)

Species	Route of Administration	NOAEL (mg/kg/day)	Target Organs of Toxicity
Rat	Oral	50	Liver (mild hepatocellular hypertrophy)
Beagle Dog	Oral	30	Gastrointestinal (emesis)

Experimental Protocol: 14-Day Repeat-Dose Oral Toxicity Study in Rats

Sprague-Dawley rats were administered **Odontegravirum** daily by oral gavage for 14 consecutive days at doses of 0, 10, 50, and 200 mg/kg/day. Endpoints evaluated included

clinical observations, body weight, food consumption, clinical pathology (hematology and serum chemistry), and histopathology of major organs.

Clinical Safety (Phase 1)

Preliminary safety data from a first-in-human (FIH) study in healthy volunteers are summarized below.

Table 6: Summary of Treatment-Emergent Adverse Events (TEAEs) in Phase 1 Study

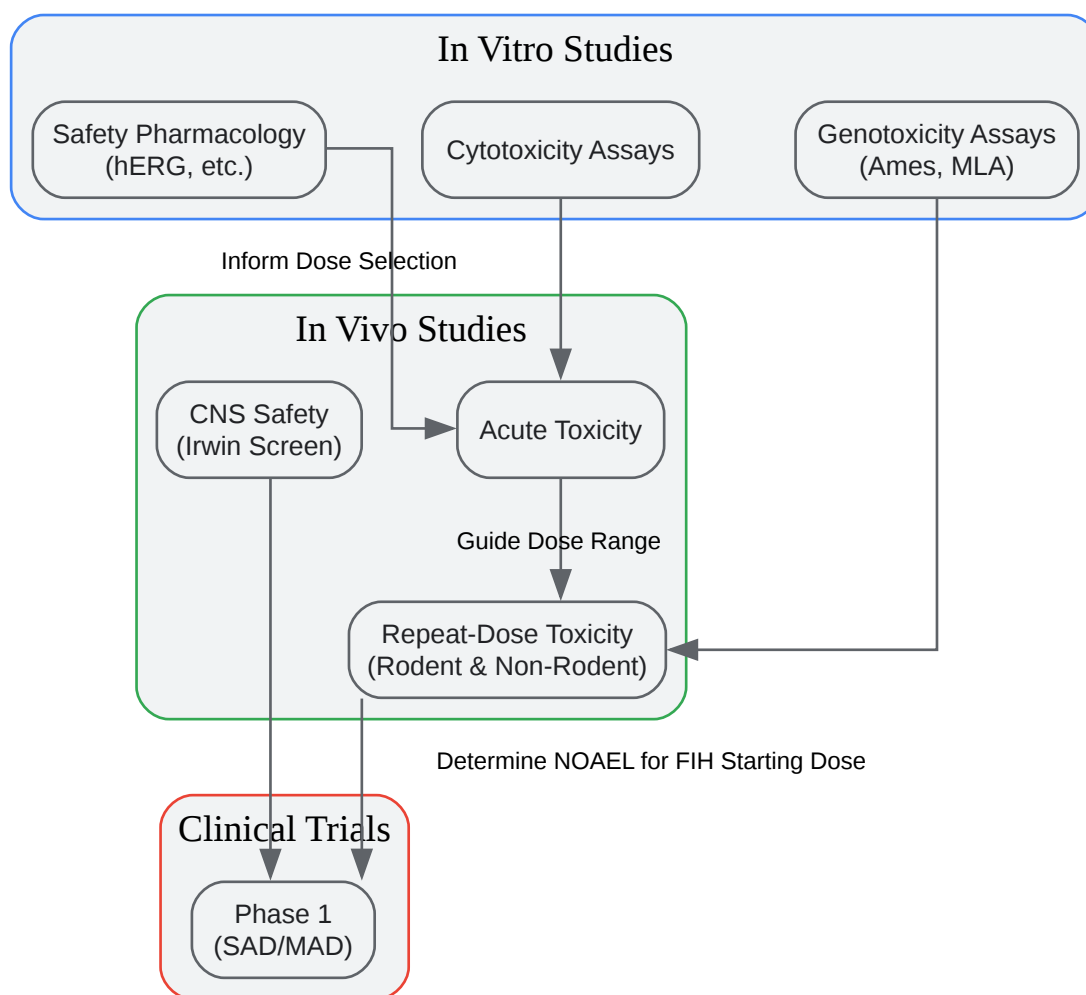
Adverse Event	Frequency (Placebo)	Frequency (Odentegravirum)	Severity
Headache	10%	15%	Mild
Nausea	5%	10%	Mild
Diarrhea	2%	5%	Mild

Experimental Protocol: Phase 1 Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Study

This was a randomized, double-blind, placebo-controlled study in healthy adult subjects. In the SAD portion, subjects received a single oral dose of **Odentegravirum** or placebo. In the MAD portion, subjects received once-daily oral doses of **Odentegravirum** or placebo for 14 days. Safety and tolerability were assessed through monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests.

Visualizations

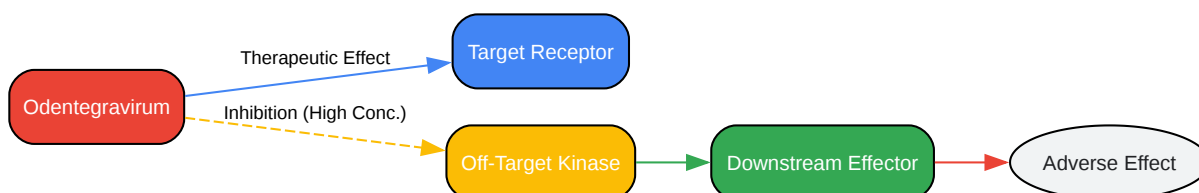
Experimental Workflow: Preclinical Toxicity Assessment



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Caption: A generalized workflow for the preclinical toxicity assessment of a novel therapeutic agent.

Signaling Pathway: Hypothetical Off-Target Interaction



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Caption: A hypothetical signaling pathway illustrating a potential off-target interaction of **Odentegravirum**.

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